1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
This compound belongs to a class of piperidine-4-carboxamide derivatives featuring a sulfonyl group linked to a 5-chlorothiophene moiety and a 1,3,4-oxadiazole ring substituted with a furan-2-yl group.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S2/c17-12-3-4-13(27-12)28(23,24)21-7-5-10(6-8-21)14(22)18-16-20-19-15(26-16)11-2-1-9-25-11/h1-4,9-10H,5-8H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRKUFBGAKQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the oxadiazole intermediate.
Synthesis of the piperidine-4-carboxamide: This involves the reaction of piperidine with a suitable carboxylic acid derivative.
Attachment of the 5-chlorothiophen-2-ylsulfonyl group: This step can be accomplished through a sulfonylation reaction using a chlorothiophene derivative and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific functional groups, such as the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Sulfonyl Group Variations
- The target compound and ’s analog share the 5-chlorothiophen-2-yl sulfonyl group, which enhances electron-withdrawing properties compared to the 4-chlorobenzenesulfonyl group in .
- ’s compound replaces the piperidine-carboxamide core with a benzamide scaffold linked to a piperidinylsulfonyl group, reducing conformational flexibility .
Heterocyclic Substituents
- The furan-2-yl group on the oxadiazole ring (target compound) introduces an oxygen heteroatom, favoring hydrogen bonding compared to the phenyl group in . Furan’s lower aromaticity may also reduce metabolic stability relative to phenyl.
- substitutes the oxadiazole with a 2,5-dichlorophenyl group, increasing steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s furan and thiophene groups likely confer moderate lipophilicity (clogP ~2–3), intermediate between the polar oxadiazole-phenyl analog (, clogP ~1.5) and the highly lipophilic dichlorophenyl analog (, clogP ~3.5) .
- Solubility : The sulfonyl group and furan oxygen may improve aqueous solubility compared to ’s dichlorophenyl derivative but reduce it relative to ’s benzamide analog .
- Metabolic Stability : Thiophene and furan rings are susceptible to oxidative metabolism, whereas chlorinated aromatics (e.g., dichlorophenyl in ) may resist degradation .
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a furan moiety, and an oxadiazole group, positions it as a candidate for therapeutic applications, particularly in targeting macrophage migration inhibitory factor (MIF), a key player in inflammatory responses and various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.9 g/mol. The presence of the 5-chlorothiophen-2-yl sulfonyl group enhances its solubility and biological interaction capabilities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.9 g/mol |
| Solubility | High (due to sulfonyl group) |
| Target Biological Activity | MIF inhibition |
Research indicates that this compound acts primarily as an inhibitor of MIF , which is implicated in various pathological conditions such as cancer and autoimmune diseases. By inhibiting MIF, the compound may modulate immune responses and reduce inflammation, making it a potential therapeutic agent for inflammatory diseases and cancer treatment .
In Vitro Studies
- Macrophage Migration Inhibition : The compound has shown significant activity against MIF, with studies demonstrating its ability to reduce macrophage migration in vitro. This property is crucial for developing anti-inflammatory therapies.
- Antimicrobial Activity : Preliminary tests have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was assessed against these pathogens, showing promising results .
- Cytotoxicity : The cytotoxic profile of the compound was evaluated on cancer cell lines. The results indicated that it has selective toxicity towards certain cancer cells while exhibiting low toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structural features of the compound contribute significantly to its biological activity. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-3-carboxamide | Furan instead of thiophene; pyrrolidine ring | MIF inhibitor; anti-inflammatory |
| 1-methyl-N-[5-thiophen-2-yl-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | Similar thiophene; methyl substitution | Potential anti-cancer activity |
| 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | Methoxy group; furan instead of thiophene | Inhibitory effects on specific cancer cell lines |
Case Studies
Several studies have focused on the biological activity of compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide . For instance:
- Inhibition of Enzymes : Compounds with similar piperidine cores have been shown to inhibit acetylcholinesterase (AChE) and urease enzymes, indicating potential applications in treating neurodegenerative diseases and infections .
- Binding Studies : Molecular docking studies have revealed that these compounds can effectively bind to MIF, suggesting a mechanism through which they exert their biological effects. Techniques such as surface plasmon resonance were employed to quantify binding affinities .
Q & A
Q. How can an efficient synthetic route for this compound be designed?
Methodological Answer: The synthesis should involve modular steps to assemble the piperidine-4-carboxamide core, followed by functionalization with sulfonyl and oxadiazole moieties. Key steps include:
- Piperidine ring formation : Use a Buchwald-Hartwig coupling or reductive amination to introduce the carboxamide group .
- Sulfonylation : React the piperidine intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Oxadiazole coupling : Employ a carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperidine sulfonamide and 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine .
- Optimization : Monitor reaction progress via HPLC (≥95% purity) and optimize solvent systems (e.g., DMF or THF) for intermediate stability .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Q. What preliminary assays are recommended to assess bioactivity?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases, given the sulfonamide and oxadiazole pharmacophores .
- In Vitro Testing :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with 5-bromo or unsubstituted thiophene) to probe electronic effects .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., reaction time, temperature) for analog synthesis .
- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. How to resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
Q. What strategies improve selectivity for a target enzyme over off-target proteins?
Methodological Answer:
- Computational Screening : Perform molecular dynamics simulations (e.g., GROMACS) to identify key binding residues and guide structural modifications .
- Selectivity Panels : Test against related enzymes (e.g., COX-1 vs. COX-2) at 1 µM, with ≥10-fold selectivity as a benchmark .
- Crystallography : Co-crystallize the compound with the target enzyme to guide rational design (e.g., optimizing hydrogen bonds) .
Q. How to address low solubility in aqueous buffers during formulation?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions for in vivo dosing .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify dysregulated pathways .
- Resistance Assays : Incubate cells with the compound + P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .
- Dose-Response Modeling : Calculate Hill coefficients to distinguish between cytostatic and cytotoxic effects .
Q. What analytical methods validate batch-to-batch consistency?
Methodological Answer:
Q. How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce side products .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 bar) and temperature (25–60°C) .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction completion in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
